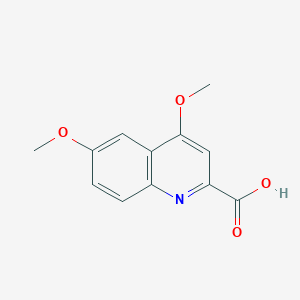

4,6-Dimethoxyquinoline-2-carboxylic acid

描述

Structure

3D Structure

属性

IUPAC Name |

4,6-dimethoxyquinoline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-16-7-3-4-9-8(5-7)11(17-2)6-10(13-9)12(14)15/h3-6H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAUODWAMPIXMAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C=C2OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Organic Synthesis

Established Synthetic Pathways for Quinoline-2-carboxylic Acid Derivatives

The construction of the quinoline (B57606) ring is a well-trodden path in organic synthesis, with a variety of named reactions developed over the past century. These classical methods, often involving condensation and cyclization strategies, provide the foundational tools for accessing a diverse array of substituted quinolines. The following sections will detail the principal established synthetic pathways, with a focus on their potential application to the synthesis of 4,6-dimethoxyquinoline-2-carboxylic acid.

Modified Doebner Reaction Protocols

The Doebner reaction, a variation of the broader Doebner-von Miller reaction, traditionally involves the reaction of an aniline (B41778), an α,β-unsaturated carbonyl compound, and pyruvic acid to yield a quinoline-4-carboxylic acid. nih.govnih.gov For the synthesis of a 2-carboxylic acid derivative, modifications to this protocol are necessary.

A plausible approach to this compound via a Doebner-type reaction would involve the condensation of 3,4-dimethoxyaniline (B48930) with an appropriate three-carbon building block that can generate the carboxylic acid functionality at the 2-position. One such model reaction involves a three-component one-pot reaction between an aldehyde, an amine-functionalized building block, and pyruvic acid, which typically yields quinoline-4-carboxylic acids. researchgate.net Adapting this to yield a 2-carboxylic acid would require a different set of reactants. For instance, a reaction of 3,4-dimethoxyaniline with a dicarbonyl compound that can cyclize to form the desired product could be envisioned.

Recent advancements have focused on developing milder and more efficient conditions, including the use of catalysts and alternative solvents to improve yields and reduce reaction times, which are often limitations of the classical Doebner reaction. nih.gov

Pfitzinger Reaction Modifications for Quinolines

The Pfitzinger reaction is a powerful method for the synthesis of quinoline-4-carboxylic acids, starting from isatin (B1672199) and a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction proceeds through the opening of the isatin ring to form an intermediate that then condenses with the carbonyl compound and cyclizes. wikipedia.org

To apply this methodology for the synthesis of this compound, one would theoretically start with 5,7-dimethoxyisatin. However, the classical Pfitzinger reaction yields a carboxylic acid group at the 4-position of the quinoline ring. wikipedia.orgresearchgate.net Therefore, significant modifications to the standard Pfitzinger protocol would be required to achieve substitution at the 2-position. This might involve using a different starting material in place of isatin or a rearrangement of the intermediate. The Halberkann variant, which uses N-acyl isatins to yield 2-hydroxy-quinoline-4-carboxylic acids, also places the carboxylic acid at the 4-position. wikipedia.org

| Reactants | Conditions | Product | Reference |

| Isatin, Carbonyl Compound | Base (e.g., KOH) | Quinoline-4-carboxylic acid | wikipedia.orgresearchgate.net |

| N-Acyl Isatin, Base | Base | 2-Hydroxy-quinoline-4-carboxylic acid | wikipedia.org |

Friedländer Condensation Approaches

The Friedländer synthesis is a straightforward and widely used method for constructing quinoline rings, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or ester. wikipedia.orgjk-sci.comnih.govorganic-chemistry.org The reaction can be catalyzed by either acids or bases. wikipedia.orgjk-sci.com

For the synthesis of this compound, a suitable starting material would be 2-amino-4,6-dimethoxybenzaldehyde (B8054005) or a related ketone. This would be reacted with a compound containing an activated methylene (B1212753) group adjacent to a precursor of a carboxylic acid, such as a pyruvate (B1213749) ester. The subsequent cyclization and dehydration would lead to the formation of the quinoline ring system. The final step would involve the hydrolysis of the ester to the desired carboxylic acid. The versatility of the Friedländer synthesis allows for a wide range of substituents on both starting materials, making it a highly adaptable method. nih.gov

| 2-Aminoaryl Carbonyl | Methylene Compound | Catalyst | Product | Reference |

| 2-Aminobenzaldehyde | Ketone | Acid or Base | Substituted Quinoline | wikipedia.orgjk-sci.com |

| 2-Amino-4,6-dimethoxybenzaldehyde | Pyruvate Ester | Acid or Base | 4,6-Dimethoxyquinoline-2-carboxylate | (Plausible) |

Gould-Jacobs Cyclization and Related Transformations

The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinolines, which can be further functionalized. wikipedia.org The reaction sequence begins with the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization. wikipedia.orgablelab.eu Saponification of the resulting ester and subsequent decarboxylation yields the 4-hydroxyquinoline. wikipedia.org

To adapt this reaction for the synthesis of this compound, one would start with 3,4-dimethoxyaniline. The initial condensation with an appropriate malonic ester derivative would be followed by a cyclization strategy that favors the formation of the quinoline ring with the desired substitution pattern. While the traditional Gould-Jacobs reaction leads to a 3-carboxy-4-hydroxyquinoline, modifications in the cyclization step or the starting materials could potentially lead to the desired 2-carboxylic acid derivative. Microwave-assisted Gould-Jacobs reactions have been shown to improve yields and shorten reaction times. ablelab.eu

Conrad-Limpach Synthesis Variations

The Conrad-Limpach synthesis is a classical method for the preparation of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from anilines and β-ketoesters. wikipedia.orgsynarchive.comquimicaorganica.org The reaction conditions, particularly the temperature, can influence the regioselectivity of the final product. Generally, lower temperatures favor the formation of the kinetically controlled product, while higher temperatures lead to the thermodynamically favored isomer. sci-hub.cat

For the synthesis of a 4,6-dimethoxy-substituted quinoline, 3,4-dimethoxyaniline would be the starting aniline. sci-hub.cat The choice of the β-ketoester is crucial for introducing the carboxylic acid at the 2-position. A β-ketoester with a masked carboxylic acid function or a group that can be readily converted to a carboxylic acid would be required. The reaction of an aniline with oxalacetic esters, for instance, leads to quinolines with a carbethoxy group at the 2-position. sci-hub.cat High temperatures, typically around 250°C, are often required for the cyclization step. wikipedia.orgsynarchive.com

| Aniline | β-Ketoester | Conditions | Product | Reference |

| 3,4-Dimethoxyaniline | Oxalacetic Ester | Heat (~250°C) | 4-Hydroxy-6,7-dimethoxyquinoline-2-carboxylate | sci-hub.cat |

Skraup Synthesis and its Adaptations

The Skraup synthesis is one of the oldest and most well-known methods for the preparation of quinolines. iipseries.orgwikipedia.org The classic reaction involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent such as nitrobenzene. iipseries.orgwikipedia.org The reaction proceeds via the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and oxidation. iipseries.org

To synthesize a quinoline with a 4,6-dimethoxy substitution pattern using this method, one would start with an appropriately substituted dimethoxyaniline. However, the traditional Skraup synthesis does not directly introduce a carboxylic acid group at the 2-position. iipseries.orgwikipedia.org An adaptation of this reaction, known as the Doebner-von Miller reaction, uses α,β-unsaturated carbonyl compounds and can lead to substituted quinolines. wikipedia.org To obtain the desired 2-carboxylic acid, a modified Skraup or Doebner-von Miller reaction would need to employ a reactant that contains a masked or precursor carboxylic acid group in the appropriate position to be incorporated into the final quinoline ring.

Advanced Synthetic Approaches to this compound and Analogs

A notable one-pot protocol for the synthesis of quinoline-2-carboxylates involves the reaction of β-nitroacrylates with 2-aminobenzaldehydes. nih.gov This method is particularly versatile and can be adapted for the synthesis of this compound by using 2-amino-4,6-dimethoxybenzaldehyde as the starting material. The reaction proceeds through a sequence of an aza-Michael addition, an intramolecular Henry reaction to form a benzopiperidine intermediate, followed by elimination of water and nitrous acid to afford the aromatic quinoline-2-carboxylate. nih.gov

| Substituents on 2-Aminobenzaldehyde | Substituents on β-Nitroacrylate | Reported Yield Range (%) |

|---|---|---|

| Electron-donating groups | Alkyl, Aryl | 50-64 |

| Electron-withdrawing groups | Alkyl, Aryl | 37-55 |

| Unsubstituted | Alkyl | 58 |

To enhance the sustainability and ease of purification of the one-pot synthesis of quinoline-2-carboxylates, solid-supported reagents have been employed in a heterogeneous catalysis system. nih.gov A key example is the use of a polymer-supported base, 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (PS-BEMP), in the final aromatization step of the reaction between β-nitroacrylates and 2-aminobenzaldehydes. nih.gov

The use of a solid-supported base simplifies the workup procedure, as the catalyst can be easily removed by filtration. nih.gov This approach aligns with the principles of green chemistry by facilitating catalyst recycling and reducing waste. The optimization of reaction conditions has shown that PS-BEMP in acetonitrile (B52724) is highly effective for the aromatization step, leading to the formation of the desired quinoline-2-carboxylate derivatives in good yields. nih.gov

| Base | Solvent | Yield (%) |

|---|---|---|

| PS-BEMP | Acetonitrile | Good |

| Triethylamine (B128534) | Acetonitrile | Lower |

| DBU | Acetonitrile | Moderate |

Another synthetic avenue towards quinoline-2-carboxylic acids involves the use of nitro-substituted benzaldehydes. Specifically, a derivative of nitroveratraldehyde, such as 4,6-dimethoxy-2-nitrobenzaldehyde, could serve as a precursor. The general strategy involves the reduction of the nitro group to an amine in situ, followed by a cyclocondensation reaction with a suitable three-carbon building block that introduces the carboxylic acid functionality at the 2-position.

A common reaction for this purpose is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. In the context of synthesizing this compound, 2-amino-4,6-dimethoxybenzaldehyde (which can be generated from the corresponding nitro compound) would be reacted with pyruvic acid or an ester thereof, such as ethyl pyruvate. This reaction would directly lead to the formation of the quinoline ring with the desired carboxylic acid or ester group at the 2-position. One-pot procedures starting from the o-nitroarylcarbaldehyde have been developed using reducing agents like iron powder in the presence of an acid. researchgate.net

A versatile and widely used strategy for the synthesis of quinoline-2-carboxylic acids involves the preparation of a 2-chloroquinoline (B121035) intermediate, which can then be converted to the desired carboxylic acid. For the synthesis of this compound, the key intermediate would be 2-chloro-4,6-dimethoxyquinoline (B1661792). This intermediate can be synthesized from the corresponding 4,6-dimethoxy-2-quinolone, which in turn can be prepared from 3,5-dimethoxyaniline (B133145). The conversion of the 2-quinolone to the 2-chloroquinoline is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). preprints.org

Once the 2-chloro-4,6-dimethoxyquinoline is obtained, the chlorine atom at the 2-position can be replaced with a carboxylic acid group through several methods. One common approach is palladium-catalyzed carbonylation, where the chloroquinoline is reacted with carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile. nih.govresearchgate.net Another method involves the formation of a Grignard reagent from the 2-chloroquinoline, followed by reaction with carbon dioxide. pearson.com These methods provide a reliable route to the target this compound from a readily accessible chlorinated intermediate.

| Method | Reagents | General Applicability |

|---|---|---|

| Palladium-catalyzed Carbonylation | CO, Pd catalyst (e.g., Pd(OAc)₂), ligand, base | Broad, tolerates various functional groups |

| Grignard Reagent Carboxylation | Mg, CO₂, then acidic workup | Effective, but sensitive to other functional groups |

One-Pot Protocols for Quinoline-2-carboxylates

Green Chemistry Principles in Quinoline-2-carboxylic Acid Synthesis

The synthesis of quinoline cores, including quinoline-2-carboxylic acids, has traditionally involved methods that may use harsh conditions or generate significant waste. academie-sciences.fr To address this, recent research has focused on adapting these syntheses to align with the principles of green chemistry, emphasizing the reduction of hazardous substances, increased energy efficiency, and the use of renewable resources.

Solvent-Free Reaction Conditions

A primary goal of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution. Solvent-free, or solid-state, reactions offer a significant advantage by minimizing waste and often simplifying product purification. The Friedländer synthesis, a classical method for preparing quinolines, has been successfully adapted to solvent-free conditions. academie-sciences.frnih.gov

This approach typically involves heating a mixture of reactants in the absence of a catalyst or in the presence of a solid, reusable catalyst. researchgate.net For instance, the condensation of 2-aminoaryl ketones with α-methylene carbonyl compounds can be performed without a solvent, driven by thermal energy. nih.gov The use of solid acid catalysts, such as silica-propylsulfonic acid, has proven effective in promoting these reactions under solventless conditions. researchgate.net Brønsted acid functionalized ionic liquids have also served as effective catalysts in solvent-free Friedländer annulation methods. academie-sciences.fr

Table 1: Comparison of Solvent-Based vs. Solvent-Free Quinoline Synthesis

| Feature | Solvent-Based Synthesis | Solvent-Free Synthesis |

|---|---|---|

| Reaction Medium | Organic solvents (e.g., alcohol, dioxane) | None (solid state) or minimal use of a recyclable medium (e.g., ionic liquid) |

| Environmental Impact | Potential for solvent emissions and waste generation | Reduced pollution and waste |

| Work-up Procedure | Often requires extraction and solvent removal | Simpler, may only require filtration and recrystallization |

| Catalyst | Homogeneous acids or bases (e.g., H₂SO₄, piperidine) | Heterogeneous, often reusable catalysts (e.g., solid acids) |

| Energy Consumption | Can require prolonged refluxing | Often requires thermal energy, but may have shorter reaction times |

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering a more energy-efficient alternative to conventional heating methods. researchgate.net In the context of quinoline-2-carboxylic acid synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher product yields and purity. researchgate.netrsc.org

The advantages of this technique stem from the direct and efficient heating of the reaction mixture, which minimizes thermal gradients and can reduce the formation of side products. researchgate.net Microwave-assisted methods have been successfully applied to various quinoline syntheses, including one-pot, multi-component reactions. rsc.org For example, the synthesis of quinoline-4-carboxylic acid derivatives via a three-component reaction of aromatic aldehydes, anilines, and pyruvic acid was achieved in just 3-4 minutes under microwave conditions, compared to several hours with conventional heating. rsc.org This rapid and clean methodology is highly advantageous for creating libraries of substituted quinolines for further research. tandfonline.com

Table 2: Conventional vs. Microwave-Assisted Synthesis of Quinoline Derivatives

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to overnight rsc.org | Seconds to minutes researchgate.netrsc.org |

| Energy Efficiency | Lower, due to indirect heating | Higher, due to direct dielectric heating |

| Yield | Moderate to good rsc.org | Often higher than conventional methods researchgate.netrsc.org |

| Side Products | More prevalent due to prolonged heating | Reduced formation of byproducts |

| Conditions | Often requires high temperatures and harsh conditions researchgate.net | Can be performed under milder conditions |

Efficient Catalyst Development

The development of efficient and recyclable catalysts is a cornerstone of green synthetic chemistry. For quinoline synthesis, research has moved away from stoichiometric, corrosive acid and base catalysts toward more sustainable options. academie-sciences.frnih.gov Heterogeneous catalysts are particularly attractive because they can be easily separated from the reaction mixture and reused, reducing waste and cost. nih.govresearchgate.net

Examples of such catalysts include:

Silica (B1680970) Sulfuric Acid: This solid acid has been used as an efficient and reusable catalyst for the one-pot, three-component Doebner reaction to produce quinoline-4-carboxylic acids. researchgate.net

Functionalized Graphitic Carbon Nitride (g-C₃N₄): A metal-free heterogeneous catalyst featuring Brønsted acid sites has shown remarkable acceleration in quinoline formation via the Friedländer synthesis under mild, solvent-free conditions. nih.gov This catalyst demonstrates notable recyclability. nih.gov

Supported Reagents: Using solid-supported bases, such as 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP), allows for the one-pot synthesis of quinoline-2-carboxylates under heterogeneous conditions, simplifying purification. nih.gov

These modern catalysts not only improve the environmental profile of quinoline synthesis but also offer greater control over reaction outcomes, enhancing selectivity and yield. nih.govacs.org

Table 3: Overview of Modern Catalysts in Quinoline Synthesis

| Catalyst Type | Example | Reaction | Key Advantages |

|---|---|---|---|

| Heterogeneous Solid Acid | Silica Sulfuric Acid researchgate.net | Doebner Reaction | Reusable, easy separation, mild conditions |

| Metal-Free Heterogeneous | Brønsted acid functionalized g-C₃N₄ nih.gov | Friedländer Synthesis | Recyclable, high surface acidity, metal-free |

| Supported Solid Base | BEMP nih.gov | One-pot carboxylate synthesis | Heterogeneous conditions, simplified work-up |

| Transition Metal | Copper (Cu) complexes acs.orgmdpi.com | Enantioselective coupling, C-H activation | High efficiency, stereocontrol, broad substrate scope |

Exploration of Novel Precursors and Starting Materials for this compound Synthesis

The traditional synthesis of quinoline-2-carboxylic acids often relies on established pathways like the Doebner–von Miller or Pfitzinger reactions. For a target like this compound, a classical approach would likely involve the condensation of 3,5-dimethoxyaniline with pyruvic acid and an aldehyde. While effective, these methods can be limited by the availability of specific substituted precursors.

To broaden the scope and efficiency of synthesis, researchers are exploring novel precursors and alternative synthetic disconnections. A notable alternative strategy for accessing the quinoline-2-carboxylate core involves a one-pot protocol starting from different building blocks. One such method utilizes the reaction between β-nitroacrylates and 2-aminobenzaldehydes. nih.gov This approach circumvents the need for pyruvic acid and relies on a solid-supported base to facilitate the cyclization and formation of the quinoline ring system. nih.gov

This exploration of new starting materials offers several potential benefits:

Increased Accessibility: It may allow the use of more readily available or less expensive starting materials.

Structural Diversity: Different precursors can introduce a wider range of functional groups onto the quinoline scaffold.

By rethinking the retrosynthetic analysis of the this compound scaffold, chemists can develop more flexible and robust synthetic routes, moving beyond the constraints of classical name reactions.

Chemical Reactivity and Derivatization Strategies

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the C-2 position of the quinoline (B57606) ring is highly reactive and serves as a primary site for nucleophilic substitution, enabling the synthesis of numerous analogs such as esters and amides. vulcanchem.com These transformations are fundamental in modifying the compound's physicochemical properties for various research applications.

Esterification of the carboxylic acid group is a common strategy to produce derivatives with altered polarity and biological activity. This can be achieved through several established methods, including acid-catalyzed reactions with alcohols or the use of coupling agents.

While specific literature detailing the generation of Fatty Acid Methyl Esters (FAMEs) directly from 4,6-dimethoxyquinoline-2-carboxylic acid is not prevalent, the general principles of FAME synthesis are applicable. This process typically involves the esterification of a carboxylic acid with methanol (B129727) in the presence of an acid catalyst. A common laboratory-scale method is the Fischer esterification, where the carboxylic acid is refluxed with a large excess of methanol and a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and using methanol as the solvent drives the equilibrium toward the formation of the methyl ester. masterorganicchemistry.com

A general scheme for this transformation would be:

Reactants : this compound, Methanol (in excess)

Catalyst : Concentrated H₂SO₄ or HCl

Conditions : Reflux

Product : Methyl 4,6-dimethoxyquinoline-2-carboxylate

This derivatization is significant in analytical chemistry, particularly for preparing volatile derivatives for gas chromatography-mass spectrometry (GC-MS) analysis, although this application is more common for long-chain fatty acids.

The synthesis of various aryl and alkyl esters from this compound can be accomplished through several reliable methods.

Fischer Esterification : This acid-catalyzed method is a direct and classical approach for forming esters from carboxylic acids and alcohols. masterorganicchemistry.com The reaction involves heating the carboxylic acid with an excess of the desired alcohol (e.g., ethanol (B145695), isopropanol) in the presence of an acid catalyst. masterorganicchemistry.com The reaction is reversible, and the yield can be maximized by removing water as it forms, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.com

DCC/DMAP Coupling : A milder and often more efficient method for esterification, particularly with sensitive or sterically hindered alcohols, involves the use of coupling agents. organic-chemistry.org A widely used combination is N,N'-Dicyclohexylcarbodiimide (DCC) as the activating agent and 4-Dimethylaminopyridine (B28879) (DMAP) as a catalyst. organic-chemistry.orgorgsyn.org The reaction proceeds by activating the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol, facilitated by the nucleophilic catalyst DMAP. nih.gov This method is advantageous as it proceeds under neutral conditions and at room temperature, which helps to avoid side reactions. organic-chemistry.orgorgsyn.org

Table 1: Comparison of Esterification Methodologies

| Method | Reagents & Conditions | Advantages | Disadvantages |

| Fischer Esterification | Alcohol (excess), Acid Catalyst (H₂SO₄, TsOH), Heat | Simple reagents, cost-effective. masterorganicchemistry.com | Requires harsh acidic conditions and high temperatures; equilibrium limited. masterorganicchemistry.com |

| DCC/DMAP Coupling | Alcohol, DCC, DMAP (catalytic), Aprotic Solvent (e.g., CH₂Cl₂) | Mild conditions (room temp), high yields, suitable for hindered substrates. organic-chemistry.orgorgsyn.org | DCC is an allergen, formation of dicyclohexylurea (DCU) byproduct requires filtration. orgsyn.org |

The conversion of the carboxylic acid to an amide is a crucial transformation in medicinal chemistry, as the amide bond is a key structural feature in many biologically active molecules. nih.gov

Direct formation of an amide bond requires the activation of the carboxylic acid, as it does not react readily with amines. This is typically achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group. growingscience.com

Commonly used coupling reagents include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (B26582) (HOBt). nih.gov The reaction proceeds through the formation of a reactive HOBt ester, which is then displaced by the amine. nih.gov The addition of HOBt is known to suppress side reactions and improve yields. For less reactive, electron-deficient amines, the inclusion of DMAP as a catalyst can be beneficial. nih.gov Another highly effective class of coupling reagents is uronium-based reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), which are known for their high efficiency and fast reaction rates. growingscience.com

Table 2: Common Reagents for Direct Amide Coupling

| Coupling System | Components | Typical Solvent | Key Features |

| EDC/HOBt | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt) | DMF, DCM | Widely used, water-soluble urea (B33335) byproduct is easily removed, suppresses racemization. nih.gov |

| DCC/DMAP | N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | DCM, THF | Effective for a wide range of substrates. nih.gov |

| HATU/DIPEA | HATU, N,N-Diisopropylethylamine (DIPEA) | DMF | Highly efficient, rapid reactions, suitable for difficult couplings. growingscience.com |

Hydrazides are valuable intermediates in the synthesis of various heterocyclic compounds and also exhibit a range of biological activities. nih.gov The standard method for preparing carboxylic acid hydrazides is through the hydrazinolysis of the corresponding ester. researchgate.net

This two-step process involves:

Esterification : The this compound is first converted to a simple alkyl ester, typically the methyl or ethyl ester, using methods described in section 3.1.1.

Hydrazinolysis : The resulting ester is then treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), usually in an alcoholic solvent like ethanol, to yield the desired 4,6-dimethoxyquinoline-2-carbohydrazide. rjptonline.org

A more direct, one-pot method involves activating the carboxylic acid and then reacting it with hydrazine. However, the two-step ester-to-hydrazide route is often more reliable and is the most common approach. researchgate.net A continuous flow process has also been developed for the synthesis of acid hydrazides from carboxylic acids, which involves an initial esterification step followed by reaction with hydrazine hydrate. osti.gov

Amidation Reactions

Synthesis of Substituted Amides

The carboxylic acid moiety of this compound is a key handle for the synthesis of a diverse array of substituted amides. Amide bond formation is a cornerstone of medicinal chemistry, often accomplished through the coupling of a carboxylic acid with a primary or secondary amine. hepatochem.comgrowingscience.com This transformation typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

A variety of modern coupling reagents can be employed for this purpose, offering efficient and mild conditions suitable for a range of substrates, including those that may be sensitive or electron-deficient. nih.govsci-hub.st The choice of reagent and conditions can be tailored to the specific amine being used.

Commonly used peptide coupling reagents and protocols include:

Carbodiimides: Reagents like N,N′-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are frequently used, often in combination with additives like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP). nih.govsci-hub.st The reaction proceeds through a reactive O-acylisourea intermediate.

Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) are highly effective and known for rapid reaction times and high yields, particularly with less reactive amines. growingscience.com

Phosphonium Salts: Reagents like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) provide another mild and efficient method for amide bond formation.

The general strategy involves dissolving the carboxylic acid in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), followed by the addition of the coupling agent, an amine, and often a non-nucleophilic base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize any acidic byproducts. researchgate.net For instance, the coupling of various alkyl-, cycloalkyl-, and arylalkylamines with a similar 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid has been achieved in high yields using such methods. researchgate.net

Table 1: Common Coupling Reagents for Amide Synthesis

| Reagent Class | Example Reagents | Common Additives |

|---|---|---|

| Carbodiimides | EDC, DCC | HOBt, DMAP |

| Uronium/Aminium Salts | HATU, HBTU | DIPEA, TEA |

| Phosphonium Salts | BOP, PyBOP | DIPEA, TEA |

Conversion to Other Acid Derivatives (e.g., Acid Chlorides, Anhydrides)

To enhance the reactivity of the carboxylic acid group, this compound can be converted into more electrophilic derivatives such as acid chlorides and anhydrides. These intermediates are highly useful for the synthesis of esters, amides, and other acyl compounds under milder conditions than the parent carboxylic acid.

Acid Chlorides: The most common method for preparing acid chlorides from carboxylic acids is treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). libretexts.orgcommonorganicchemistry.com

Thionyl Chloride (SOCl₂): The reaction with thionyl chloride is effective and produces gaseous byproducts (SO₂ and HCl), which simplifies purification. chemguide.co.uk The reaction is often performed neat or in an inert solvent.

Oxalyl Chloride ((COCl)₂): This reagent is often used under milder conditions than thionyl chloride, typically in an inert solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF). commonorganicchemistry.comchem-soc.si

The resulting 4,6-dimethoxyquinoline-2-carbonyl chloride is a highly reactive intermediate that readily reacts with various nucleophiles.

Anhydrides: Carboxylic anhydrides can be synthesized through several methods. Symmetrical anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid, often using a strong dehydrating agent. Mixed anhydrides are also synthetically valuable. For example, reaction with trifluoroacetic anhydride (B1165640) (TFAA) can generate a mixed anhydride that is highly reactive towards nucleophiles. Another approach involves using other substituted benzoic anhydrides in the presence of a Lewis acid catalyst to facilitate esterification or macrolactonization reactions, highlighting the utility of anhydride intermediates.

Modifications of the Quinoline Core and Methoxy (B1213986) Groups

Oxidative Reactions of the Quinoline Ring System

The quinoline ring system is generally an electron-deficient heterocycle, making it relatively resistant to oxidative degradation. However, its derivatives can undergo specific oxidative transformations. The most common oxidative reaction involving the quinoline core is the aromatization of a partially reduced precursor, such as a 1,2,3,4-tetrahydroquinoline (B108954). This dehydrogenation can be achieved using various oxidizing agents. High-potential quinones like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and chloranil (B122849) are effective reagents for such transformations. nih.gov Catalytic systems, sometimes involving transition metals, can also be employed to carry out these oxidations using molecular oxygen as the terminal oxidant. nih.gov Direct oxidation of the 4,6-dimethoxyquinoline (B142680) core itself would require harsh conditions and may lead to complex product mixtures or degradation.

Reductive Transformations of the Quinoline Nucleus

The quinoline nucleus can be reduced to yield 1,2,3,4-tetrahydroquinoline derivatives. This transformation significantly alters the geometry and electronic properties of the molecule, converting the planar aromatic system into a more flexible, non-aromatic structure. The most common method for this reduction is catalytic hydrogenation.

This reaction is typically carried out using:

Catalysts: Palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), or Raney nickel.

Hydrogen Source: Hydrogen gas (H₂), often under pressure.

Solvents: Protic solvents like ethanol or acetic acid are commonly used.

The reaction conditions (temperature, pressure, catalyst choice) can be optimized to achieve selective reduction of the pyridine (B92270) ring of the quinoline system without affecting the benzene (B151609) ring or the methoxy groups. For example, hydrogenation of related nitro-heterocycles is often achieved using Pd/C and H₂ in methanol, conditions which are generally applicable to the reduction of the quinoline ring. nih.gov

Substitution Reactions on the Dimethoxy-Substituted Benzene Ring

The benzene portion of the 4,6-dimethoxyquinoline ring is activated towards electrophilic aromatic substitution (EAS) by the two electron-donating methoxy groups. masterorganicchemistry.com These groups direct incoming electrophiles to the ortho and para positions relative to themselves. In the 4,6-dimethoxyquinoline system, the C5 and C8 positions are ortho to a methoxy group, and the C7 position is also activated.

Typical EAS reactions that could be applied include:

Nitration: Using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst.

Friedel-Crafts Alkylation/Acylation: Using an alkyl/acyl halide with a Lewis acid like AlCl₃.

For instance, the nitration of the related 1-(3,4-dimethoxyphenyl)ethan-1-one proceeds regioselectively, demonstrating the strong directing effect of methoxy groups in similar aromatic systems. researchgate.net

Introduction of Mannich Bases and Schiff Bases

Mannich Bases: The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom, formaldehyde (B43269), and a primary or secondary amine. oarjbp.com This reaction introduces an aminomethyl group. While the parent this compound may not have a sufficiently acidic C-H bond on the aromatic ring for direct participation, derivatives can be readily prepared for this purpose. For example, converting the carboxylic acid to an amide introduces an N-H bond that can serve as the active hydrogen component. The reaction of the corresponding amide with formaldehyde and a secondary amine (like dimethylamine, diethylamine, or morpholine) would yield a Mannich base. tsijournals.com This approach has been successfully used to synthesize Mannich bases from other quinoline derivatives. tsijournals.com

Schiff Bases: Schiff bases are formed by the condensation of a primary amine with an aldehyde or a ketone. nih.govresearchgate.net To prepare a Schiff base from this compound, the molecule would first need to be converted into either a primary amine or a carbonyl compound. For example, a Curtius or Hofmann rearrangement of the carboxylic acid derivative could yield a 2-amino-4,6-dimethoxyquinoline. This aminoquinoline could then be condensed with various aldehydes or ketones to form a diverse library of Schiff bases. researchgate.netajol.info This strategy is widely employed in the synthesis of novel Schiff base ligands and biologically active compounds. researchgate.net

Synthesis of Heterocyclic Fused Systems

The quinoline nucleus is a versatile scaffold for the construction of fused heterocyclic systems, many of which exhibit significant biological and pharmacological properties. A common and effective strategy for building these fused rings involves the derivatization of the carboxylic acid group at the 2-position, often by converting it into an amide, followed by an intramolecular cyclization reaction. This approach allows for the introduction of various functionalities and the formation of new rings fused to the quinoline core.

One of the primary methods for achieving this is through the formation of an N-substituted quinoline-2-carboxamide (B1208818), which can then undergo cyclization under different conditions. The nature of the substituent on the amide nitrogen dictates the type of heterocyclic ring that can be formed.

Thermal and Acid-Catalyzed Cyclization:

Photochemical Cyclization:

Photochemical methods offer an alternative pathway for the synthesis of fused quinoline derivatives. These reactions often proceed through excited states and can lead to unique molecular architectures that are not accessible through thermal methods. For instance, photochemical cyclization of quinoline derivatives with alkenes can result in the formation of complex, three-dimensional structures through dearomative cycloadditions. nih.govacs.org While direct photochemical cyclization of this compound itself is not well-documented, the general reactivity of the quinoline ring under photochemical conditions suggests that its derivatives could be suitable substrates for such transformations. rsc.orgresearchgate.net

Metal-Catalyzed Cyclization:

Transition metal catalysis provides a powerful tool for the construction of fused heterocyclic systems. Palladium-catalyzed intramolecular aza-Wacker-type cyclization of amides is a notable example, although it is more commonly applied to different types of substrates. nih.gov Copper-catalyzed intramolecular cyclizations have also been employed for the synthesis of isoquinolines and related heterocycles, suggesting potential applicability to the quinoline series. rsc.org

A summary of potential strategies for the synthesis of heterocyclic fused systems from quinoline-2-carboxylic acid derivatives is presented in the table below.

| Starting Material Analogue | Reagents and Conditions | Fused Heterocycle Formed |

| N-Benzyl quinoline carboxamide | Lithiation | Partially saturated pyrroloquinolines |

| 2-(2-Acetylphenyl)isoindoline-1,3-dione | K2CO3, DMF, 80–90 °C | Isoindolo[2,1-a]quinolines |

| N-(2-Alkynyl)anilines | ICl, I2, Br2, PhSeBr | 3-Halo-, seleno-, or sulfur-containing quinolines |

| (E)-2-Alkynylaryl oxime derivatives | Cu(I) catalyst, water | Isoquinolines and isoquinoline (B145761) N-oxides |

Mechanistic Studies of Derivatization Reactions

Understanding the mechanisms of derivatization reactions is crucial for optimizing reaction conditions and designing novel synthetic routes. For this compound, the most common derivatization is the formation of amides, esters, and other functionalities from the carboxylic acid group, which can then be used in subsequent cyclization reactions to form fused heterocyclic systems.

Investigations into Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of the derivatization of this compound are expected to be influenced by several factors, including the electronic properties of the quinoline ring and the nature of the reagents used.

Amide Formation:

The formation of an amide from a carboxylic acid and an amine is a fundamentally important reaction. The uncatalyzed direct thermal amide formation is known to be a slow process that requires high temperatures. acs.org The reaction typically proceeds through an equilibrium between the free acid and amine and their corresponding ammonium (B1175870) carboxylate salt. researchgate.net The rate of amide formation is influenced by the nucleophilicity of the amine and the electrophilicity of the carboxylic acid's carbonyl carbon. The presence of electron-donating methoxy groups at the 4- and 6-positions of the quinoline ring in the target molecule is expected to slightly decrease the electrophilicity of the carbonyl carbon compared to an unsubstituted quinoline-2-carboxylic acid, potentially slowing down the reaction rate.

Kinetic studies on the uncatalyzed amidation have shown that the reaction can follow second-order kinetics, with the rate being dependent on the concentrations of both the carboxylic acid and the amine. researchgate.net The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or activating agents to convert the carboxylic acid into a more reactive species, such as an acid chloride, significantly accelerates the reaction rate by providing a lower energy pathway. libretexts.org

Intramolecular Cyclization:

The thermodynamics of intramolecular cyclization reactions are governed by the change in enthalpy and entropy upon ring formation. The enthalpic contribution is related to changes in bond energies and ring strain in the product, while the entropic contribution is largely influenced by the loss of conformational freedom of the starting material. For the formation of fused heterocyclic systems, the stability of the resulting aromatic or partially saturated ring system is a major thermodynamic driving force.

The kinetics of these cyclization reactions are determined by the activation energy of the rate-determining step, which is often the ring-closing step itself. The feasibility of the cyclization is dependent on the length and flexibility of the linker between the reacting groups and the geometric alignment required for the transition state.

Elucidation of Intermediates and Transition States

The elucidation of reaction intermediates and the characterization of transition states are key to a detailed understanding of reaction mechanisms. This is often achieved through a combination of spectroscopic techniques, kinetic studies, and computational modeling.

Intermediates in Amide-Based Cyclizations:

In the synthesis of fused heterocycles from quinoline-2-carboxamides, several intermediates can be postulated. The initial derivatization to form the amide proceeds through a tetrahedral intermediate resulting from the nucleophilic attack of the amine on the activated carboxylic acid derivative.

During the subsequent intramolecular cyclization, which can be viewed as an intramolecular nucleophilic aromatic substitution or an electrophilic attack on an activated aromatic ring, a Meisenheimer-like complex or a Wheland-type intermediate can be formed. nih.gov For example, in an acid-catalyzed cyclization, protonation of a carbonyl group on the side chain can generate a reactive electrophile that then attacks the electron-rich quinoline ring. The stability of this intermediate will be influenced by the substituents on the quinoline ring. The electron-donating methoxy groups in this compound would be expected to stabilize a positively charged intermediate formed during an electrophilic cyclization.

In some cases, radical intermediates may be involved, particularly in photochemical or certain metal-catalyzed reactions. rsc.org These radical species can be detected using techniques like electron spin resonance (ESR) spectroscopy or by trapping experiments.

Transition States:

Computational studies, often using density functional theory (DFT), are invaluable for modeling the transition states of these reactions. nih.gov For an intramolecular cyclization, the transition state involves the partial formation of the new bond between the two reacting centers. The geometry and energy of this transition state determine the reaction rate. Factors such as steric hindrance and the need for specific orbital alignment will be reflected in the calculated activation energy.

For example, in a nucleophilic aromatic substitution reaction, the transition state would involve the simultaneous formation of the new bond and breaking of the bond to the leaving group, or it could proceed in a stepwise manner with a distinct intermediate. nih.gov In the case of intramolecular cyclizations of quinoline derivatives, the planarity of the quinoline ring system can impose geometric constraints that influence the feasibility of achieving the optimal transition state geometry.

The table below summarizes key mechanistic aspects for the derivatization and cyclization of quinoline-2-carboxylic acid analogues.

| Reaction Step | Key Mechanistic Aspect | Influencing Factors |

| Amide Formation | Formation of a tetrahedral intermediate | Nucleophilicity of the amine, electrophilicity of the carbonyl carbon, use of coupling agents. |

| Intramolecular Electrophilic Cyclization | Formation of a Wheland-type intermediate | Electronic nature of substituents on the quinoline ring, acidity of the catalyst. |

| Intramolecular Nucleophilic Aromatic Substitution | Formation of a Meisenheimer-like intermediate or a concerted transition state | Nature of the leaving group, nucleophilicity of the attacking group. |

| Radical Cyclization | Formation of a radical intermediate | Method of radical generation (photochemical, metal-catalyzed), stability of the radical. |

Medicinal Chemistry and Biological Applications of Quinoline 2 Carboxylic Acid Scaffolds

Structure-Activity Relationship (SAR) Studies of Substituted Quinoline-2-carboxylic Acids

The biological activity of quinoline (B57606) derivatives is significantly influenced by the type, position, and orientation of substituents on the core ring structure. Structure-Activity Relationship (SAR) studies are crucial for optimizing these compounds as therapeutic agents.

Impact of Carboxyl Group Position on Biological Activity

The position of the carboxylic acid group on the quinoline scaffold is a critical determinant of biological activity. While derivatives of quinoline-4-carboxylic acid are noted for their anti-inflammatory and analgesic properties, the structurally analogous quinoline-2-carboxylic acids exhibit a distinct and broad spectrum of activities. researchgate.net

Research has demonstrated that the placement of the carboxyl group at position 4 is essential for interaction with specific biological targets, such as the multidrug resistance protein 2 (MRP2). nih.gov In contrast, studies on other quinoline derivatives have indicated that a carboxylic acid moiety at the C-2 position can be optimal for achieving desired potency in other therapeutic areas. nih.gov For instance, quinoline-2-carboxylic acid has shown more potent inhibitory activity against α-glucosidase and α-amylase compared to its positional isomers, quinoline-3-carboxylic acid and quinoline-4-carboxylic acid. researchgate.net This highlights that the bioactivity is highly dependent on the target, with the carboxyl group's position dictating the compound's interaction within the binding site.

Influence of Methoxy (B1213986) Substituents at Positions 4 and 6 on Bioactivity

The presence and location of methoxy (-OCH₃) groups on the quinoline ring significantly modulate the molecule's physicochemical properties and biological efficacy. The electron-donating nature of methoxy groups can alter the electron density of the aromatic system, influencing binding interactions with molecular targets.

Comparative Analysis with Positional Isomers and Related Quinolinecarboxylates

Comparing 4,6-dimethoxyquinoline-2-carboxylic acid with its positional isomers and structurally related compounds reveals important SAR trends. The specific arrangement of substituents dictates the molecule's three-dimensional shape and electronic distribution, which in turn governs its interaction with biological macromolecules.

For instance, a comparative study of Ephedra-derived quinoline-2-carboxylic acids targeting ACE2 demonstrated clear differences in inhibitory potency based on hydroxylation and methoxylation patterns. 4-hydroxyquinoline-2-carboxylic acid was the most potent inhibitor, followed by 4-hydroxy-6-methoxyquinoline-2-carboxylic acid, with 4,6-dihydroxyquinoline-2-carboxylic acid being the least potent. This suggests that for ACE2 inhibition, a methoxy group at C-6 is less favorable than a hydrogen atom but more favorable than a hydroxyl group.

| Compound | Substituents | ACE2-RBD Binding Inhibition IC₅₀ (µM) |

| 4-hydroxyquinoline-2-carboxylic acid | 4-OH | 0.07 |

| 4-hydroxy-6-methoxyquinoline-2-carboxylic acid | 4-OH, 6-OCH₃ | 0.15 |

| 4,6-dihydroxyquinoline-2-carboxylic acid | 4-OH, 6-OH | 0.58 |

| Data sourced from BenchChem. |

Furthermore, shifting the carboxyl group to the C-4 position, as seen in 6-methoxy-2-arylquinoline-4-carboxylic acid, results in a complete change in the biological profile, conferring P-glycoprotein inhibitory activity while losing ACE2 activity. nih.gov This underscores the critical role that the precise positioning of both the carboxyl and methoxy groups plays in determining the compound's therapeutic potential.

Exploration of Molecular Targets and Mechanism of Action Studies (In Vitro Research)

Identifying the molecular targets and elucidating the mechanism of action are fundamental steps in drug discovery. For quinoline-2-carboxylic acid derivatives, in vitro studies have focused on their interactions with various enzymes that are implicated in disease pathology.

Receptor Interaction Studies

The entry of the SARS-CoV-2 virus into host cells is initiated by the binding of the viral spike protein's Receptor-Binding Domain (RBD) to the human angiotensin-converting enzyme 2 (ACE2) receptor. nih.govresearchgate.net Disrupting this critical interaction is a primary strategy for developing COVID-19 therapeutics. nih.govdntb.gov.ua Small molecules that can bind to ACE2 and allosterically inhibit its interaction with the spike protein have been investigated. One study identified a small molecule that binds to ACE2, inhibiting the ACE2-spike interaction without impairing the enzyme's necessary physiological functions. researchgate.net This suggests that targeting ACE2 with specific binders can be a viable therapeutic approach to block viral entry. researchgate.net While direct studies on this compound are not available, the exploration of diverse small molecules for this purpose indicates a broad field of chemical structures is being considered.

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel crucial for synaptic plasticity and central nervous system function. google.com Its activation requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine (B1666218). google.com The quinoline-2-carboxylic acid scaffold is structurally related to kynurenic acid, a known antagonist at the glycine binding site of the NMDA receptor. researchgate.netnih.gov

Studies on 4-substituted-quinoline-2-carboxylic acid derivatives have been conducted to evaluate their antagonistic activity at this site. researchgate.net The substitution pattern on the C4 position of the quinoline ring significantly influences the binding affinity for the glycine site of the NMDA receptor. researchgate.net The introduction of an electron-rich substituent at C4 that can act as a hydrogen bond donor can increase binding affinity. researchgate.net Conversely, replacing the polar carboxylic acid group at the C2 position with neutral bioisosteres appears to be detrimental to in vitro activity. researchgate.net This highlights the importance of the carboxylic acid moiety for receptor interaction.

| Receptor/Protein | Interaction Studied | Key Findings | Reference |

| ACE2 | Disruption of ACE2-Spike RBD Interaction | Small molecules can allosterically inhibit the interaction without affecting ACE2 enzymatic activity. | researchgate.net |

| NMDA Receptor | Modulation of Glycine Binding Site | The C2-carboxylic acid and C4-substituent of the quinoline ring are critical for binding affinity. | researchgate.net |

Modulation of Cellular Pathways (In Vitro Studies)

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. jofamericanscience.orgmdpi.com Many cancer therapies function by triggering apoptosis in tumor cells. jofamericanscience.org Quinoline derivatives have been investigated for their ability to induce apoptosis in various cancer cell lines. nih.gov

In the context of prostate cancer, the androgen-independent PC3 cell line is often used as a model. nih.gov One study synthesized an aryl ester derivative of quinoline-2-carboxylic acid and evaluated its effects on PC3 cells. nih.govresearchgate.net The compound exhibited potent cytotoxicity, with cell viability decreasing in a concentration-dependent manner. nih.gov Further analysis showed that the compound induced apoptosis, evidenced by an increase in the number of apoptotic cells and the fragmentation of DNA into a characteristic ladder pattern. nih.govresearchgate.net The mechanism involved the cell cycle being arrested at the S phase, a significant increase in the expression of the pro-apoptotic protein Bax, and a decrease in the anti-apoptotic protein Bcl-2. nih.govresearchgate.net This shift in the Bax/Bcl-2 ratio is known to enhance the activity of caspases, leading to the execution of the apoptotic program. researchgate.net

Another compound, 3,3′-diindolylmethane (DIM), has also been shown to induce apoptosis in PC3 cells through the mitochondrial pathway. nih.gov This process involves the release of cytochrome c from the mitochondria into the cytosol, which in turn activates initiator caspase-9 and effector caspases-3 and -6, leading to the cleavage of key cellular proteins and cell death. nih.gov

| Cell Line | Compound Type | Observed Effects | Apoptotic Pathway |

| PC3 (Prostate Cancer) | Aryl ester of Quinoline-2-carboxylic acid | Cytotoxicity, S-phase cell cycle arrest, DNA fragmentation, increased Bax/Bcl-2 ratio. nih.govresearchgate.net | Intrinsic (Mitochondrial) |

| PC3 (Prostate Cancer) | 3,3′-diindolylmethane (DIM) | Cytochrome c release, activation of caspases-9, -3, and -6. nih.gov | Intrinsic (Mitochondrial) |

Antimicrobial Research Applications

While various quinoline derivatives have shown promise as antimicrobial agents, specific data for this compound is not available. researchgate.netorgchemres.org

Activity against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

No studies were identified that specifically report the minimum inhibitory concentration (MIC) or other measures of antibacterial efficacy for this compound against common bacterial pathogens like Staphylococcus aureus or Escherichia coli.

Antifungal Efficacy (e.g., Candida species)

Similarly, the literature search did not yield specific data on the antifungal activity of this compound against fungal species such as Candida albicans. While related quinoline structures have been investigated for antifungal properties, the efficacy of this particular compound has not been reported. nih.govnih.gov

Mycobacterial Activity (e.g., Mycobacterium tuberculosis)

The quinoline carboxylic acid backbone is a known scaffold for developing antitubercular agents. mdpi.comnih.gov Numerous derivatives have been synthesized and tested against Mycobacterium tuberculosis. However, research articles providing specific MIC values or efficacy data for this compound were not found in the current search.

Anticancer Research Perspectives

The anticancer potential of quinoline derivatives is an active area of research, with many compounds evaluated for their ability to inhibit the growth of cancer cells. nih.gov

Cytotoxicity Studies in Cancer Cell Lines

No specific cytotoxicity data, such as IC50 values, for this compound against any cancer cell lines were found in the reviewed literature. Studies on other quinoline-2-carboxylic acids have shown activity against lines like MCF-7 (breast cancer) and HeLa (cervical cancer), but these findings cannot be directly attributed to the 4,6-dimethoxy derivative. researchgate.net

Investigating Anti-Proliferative Effects (Excluding Clinical Data)

A thorough search of scientific databases and peer-reviewed journals did not yield any preclinical studies investigating the anti-proliferative or cytotoxic effects of this compound against cancer cell lines. Research on the anticancer potential of quinoline-2-carboxylic acids has primarily explored other analogues, and as such, no specific data, such as IC₅₀ values or mechanisms of action, can be reported for this particular compound.

Neuroprotective Research Avenues

There is no available research in the reviewed literature that explores the potential neuroprotective effects of this compound. In vitro or in vivo studies assessing its efficacy in neuronal cell models of neurodegenerative diseases or injury have not been published. Consequently, there are no findings to report regarding its potential mechanisms of action in a neuroprotective context.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, primarily based on Density Functional Theory (DFT), are a cornerstone of modern chemical research, enabling the detailed examination of molecular properties. These calculations provide a theoretical framework for understanding the geometry, vibrational modes, electronic structure, and reactivity of 4,6-Dimethoxyquinoline-2-carboxylic acid.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. Conformational analysis further explores the different spatial arrangements (conformers) of the molecule that can arise from the rotation around single bonds, particularly concerning the methoxy (B1213986) and carboxylic acid groups.

Table 1: Representative Optimized Geometrical Parameters for a Quinoline (B57606) Carboxylic Acid Derivative (Illustrative) This table presents typical bond lengths and angles for a quinoline carboxylic acid structure optimized using DFT, providing an approximation of the expected geometry for this compound.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C2-C(OOH) | ~1.50 Å |

| Bond Length | C(OOH)-OH | ~1.35 Å |

| Bond Length | C=O | ~1.22 Å |

| Bond Angle | N1-C2-C3 | ~120° |

| Bond Angle | C2-C(OOH)-O | ~123° |

| Dihedral Angle | N1-C2-C(OOH)-O | ~0° or ~180° |

Vibrational Frequency Analysis

Vibrational frequency analysis is a theoretical method used to predict the infrared (IR) and Raman spectra of a molecule. Following geometry optimization, these calculations determine the frequencies of the normal modes of vibration. Each vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds. The calculated frequencies can be compared with experimental spectroscopic data to confirm the molecular structure.

For this compound, characteristic vibrational frequencies would include C-H stretching in the aromatic ring and methoxy groups, C=O and O-H stretching of the carboxylic acid group, C-N and C-C stretching within the quinoline ring, and various bending and torsional modes. For example, the C=O stretching frequency of the carboxylic acid is typically a strong band in the IR spectrum, expected in the range of 1700-1750 cm⁻¹. The O-H stretch would appear as a broad band, often in the 2500-3300 cm⁻¹ region, due to hydrogen bonding. DFT calculations provide a set of harmonic frequencies that are often systematically scaled to improve agreement with experimental anharmonic frequencies.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a Dimethoxyquinoline Carboxylic Acid Derivative (Illustrative) This table illustrates the expected vibrational frequencies for the main functional groups of this compound based on DFT calculations for similar structures.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | ~3200-3500 | Broad, Strong |

| C-H Stretch (Aromatic) | Quinoline Ring | ~3000-3100 | Medium |

| C-H Stretch (Aliphatic) | Methoxy Groups | ~2850-2950 | Medium |

| C=O Stretch | Carboxylic Acid | ~1720 | Strong |

| C=C/C=N Stretch | Quinoline Ring | ~1500-1600 | Medium to Strong |

| C-O Stretch | Methoxy Groups | ~1050-1250 | Strong |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite.

For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring and the oxygen atoms of the methoxy groups, reflecting their electron-donating nature. The LUMO is likely to be distributed over the electron-deficient pyridine (B92270) part of the quinoline ring and the carboxylic acid group, which act as electron-withdrawing moieties. The HOMO-LUMO gap can be calculated using DFT, and this value is instrumental in predicting the molecule's electronic transitions and its behavior in charge-transfer processes.

Table 3: Representative Frontier Molecular Orbital Energies for a Substituted Quinoline Derivative (Illustrative) This table provides typical HOMO, LUMO, and energy gap values for a quinoline derivative, offering insight into the expected electronic properties of this compound.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.0 to -6.5 |

| LUMO Energy | -2.0 to -2.5 |

| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the electron density surface and color-coded to indicate regions of varying electrostatic potential. Red areas signify regions of high electron density and negative potential, which are susceptible to electrophilic attack. Blue areas represent electron-deficient regions with positive potential, indicating sites for nucleophilic attack. Green and yellow areas denote regions of intermediate potential.

For this compound, the MEP map would likely show the most negative potential (red) around the oxygen atoms of the carboxylic acid and methoxy groups, as these are the most electronegative atoms with lone pairs of electrons. The most positive potential (blue) would be expected around the hydrogen atom of the carboxylic acid's hydroxyl group, making it a likely site for hydrogen bonding. The aromatic protons would also exhibit some degree of positive potential. The MEP map is a valuable tool for predicting intermolecular interactions, including hydrogen bonding and reactivity patterns.

Nonlinear Optical (NLO) Properties Prediction

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optoelectronics and photonics. Computational methods can be used to predict the NLO properties of molecules by calculating their polarizability (α) and first-order hyperpolarizability (β). Molecules with large hyperpolarizability values are considered good candidates for NLO materials. Quinoline derivatives, due to their extended π-conjugated systems and the presence of electron-donating and electron-withdrawing groups, often exhibit significant NLO properties.

For this compound, the presence of the electron-donating methoxy groups and the electron-withdrawing carboxylic acid group attached to the quinoline π-system suggests potential for NLO activity. Theoretical calculations of the dipole moment, polarizability, and hyperpolarizability can quantify this potential. These calculations are typically performed using DFT methods, and the results can guide the design of new molecules with enhanced NLO properties.

Table 4: Predicted Nonlinear Optical Properties for a Quinoline Derivative (Illustrative) This table shows representative calculated values for the dipole moment and hyperpolarizability of a quinoline derivative, indicating the potential NLO response of this compound.

| Property | Calculated Value (a.u.) |

|---|---|

| Dipole Moment (μ) | ~2 - 5 |

| Average Polarizability (α) | ~150 - 200 |

| First Hyperpolarizability (β) | ~1000 - 5000 |

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. It is a widely used tool in drug discovery and design. The process involves sampling a large number of possible conformations and orientations of the ligand in the receptor's binding site and then scoring them based on their binding affinity.

While specific molecular docking studies for this compound may not be extensively reported, the quinoline scaffold is a common motif in many biologically active compounds. Docking studies of quinoline derivatives have been performed against a wide range of biological targets, including kinases, polymerases, and other enzymes. For this compound, molecular docking could be used to explore its potential to interact with various therapeutic targets. The methoxy and carboxylic acid groups would be expected to play key roles in forming hydrogen bonds and other interactions with amino acid residues in a receptor's active site. The quinoline ring itself can participate in π-π stacking and hydrophobic interactions. Such studies can provide valuable hypotheses about the molecule's potential biological activity and mechanism of action, guiding further experimental validation.

Protein-Ligand Interaction Modeling

Protein-ligand interaction modeling, primarily through molecular docking, is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein. nih.gov This method helps in understanding the binding mode and affinity, which are crucial for drug discovery and development. nih.gov

While specific docking studies for this compound are not extensively documented in publicly available literature, research on structurally similar quinoline derivatives provides significant insights into its potential interactions. For instance, molecular docking has been instrumental in studying how quinoline derivatives interact with various biological targets.

Illustrative Examples from Related Compounds:

Dihydroorotate Dehydrogenase (DHODH): A structure-guided approach was used to develop 4-quinoline carboxylic acid analogues as inhibitors of DHODH. nih.gov Docking studies revealed that the carboxylate group is essential for binding, forming a salt bridge with Arginine (R136) and a potential hydrogen bond with Glutamine (Q47) in the active site. nih.gov

G9a Histone Lysine Methyltransferase: Docking studies of 2,4-diamino-6,7-dimethoxyquinoline derivatives, which share the dimethoxy-substituted benzene (B151609) ring, identified key interactions within the substrate-binding pocket of the G9a enzyme. nih.gov A crucial interaction involves a salt bridge between the protonated N-1 of the quinoline core and the residue Asp1088. nih.gov

Plasmodium LDH Receptor: In silico molecular docking of 2-aryl/heteroaryl-quinoline-4-carboxylic acids was performed to evaluate their potential as antimalarial agents by targeting the Plasmodium lactate (B86563) dehydrogenase (LDH) receptor. researchgate.netijcps.org

SARS-CoV-2 Main Protease (Mpro): Novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones were docked into the main protease of SARS-CoV-2, suggesting efficient binding and potential inhibitory activity. nih.gov

These studies underscore the utility of molecular docking in identifying key binding interactions and guiding the design of potent inhibitors based on the quinoline scaffold.

Binding Mode Predictions for Biological Targets

Predicting the binding mode involves determining the precise orientation and conformation of the ligand within the protein's active site. This is a primary output of molecular docking simulations and is critical for understanding the mechanism of action. nih.gov The predictions for this compound can be inferred from studies on analogous compounds.

Key interactions frequently observed for quinoline carboxylic acids include:

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. Studies on related compounds consistently show it interacting with polar or charged residues like Arginine, Aspartate, and Glutamine in enzyme active sites. nih.gov

Hydrophobic Interactions: The aromatic quinoline ring system often engages in hydrophobic and π-π stacking interactions with aromatic residues such as Tyrosine, Phenylalanine, and Tryptophan within the binding pocket. nih.gov

Salt Bridges: The deprotonated carboxylate can form strong electrostatic interactions, or salt bridges, with positively charged residues like Arginine and Lysine. nih.govnih.gov

A summary of predicted interactions for related quinoline derivatives with their respective biological targets is presented in the table below.

| Target Protein | Ligand Class | Key Interacting Residues (Predicted) | Type of Interaction |

| Dihydroorotate Dehydrogenase (DHODH) | 4-Quinoline Carboxylic Acids | Arg136, Gln47 | Salt Bridge, Hydrogen Bonding |

| G9a Histone Methyltransferase | 2,4-diamino-6,7-dimethoxyquinolines | Asp1088, Asp1083, Leu1086, Tyr1154 | Salt Bridge, Hydrogen Bonding, Cation-π |

| Angiotensin-Converting Enzyme 2 (ACE2) | 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid | Glu35, Asp38 | Hydrogen Bonding |

| Plasmodium Lactate Dehydrogenase (LDH) | 2-Aryl-6-chloroquinoline-4-carboxylic acids | Arg171, Asp168, Thr246, Val55, Ile54 | Hydrogen Bonding, Hydrophobic |

These examples suggest that this compound would likely utilize its carboxylic acid and aromatic core to anchor itself within a target binding site through a combination of hydrogen bonds, salt bridges, and hydrophobic interactions.

Advanced Electronic Structure Analysis

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), also referred to as Atoms in Molecules (AIM) theory, is a powerful method for analyzing the electron density of a molecule to characterize chemical bonding. nih.govorientjchem.org By locating critical points in the electron density, QTAIM can identify and classify chemical bonds, including covalent bonds, ionic interactions, and weaker hydrogen bonds. orientjchem.org

For quinolone carboxylic acid derivatives, QTAIM has been used to investigate the details of intramolecular hydrogen bonds, for example between a carboxylic acid group and a nearby carbonyl group. nih.gov The analysis focuses on the properties at the bond critical point (BCP) between interacting atoms.

Key QTAIM Parameters at a Bond Critical Point (BCP):

| Parameter | Symbol | Interpretation |

| Electron Density | ρ(r) | A higher value indicates a stronger bond. |

| Laplacian of Electron Density | ∇²ρ(r) | A negative value is characteristic of shared interactions (covalent bonds), while a positive value indicates closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals). |

| Total Electron Energy Density | H(r) | The sign of H(r) can help distinguish between different types of interactions. |

Table data sourced from general principles of QTAIM analysis. orientjchem.org

While a specific QTAIM analysis for this compound is not available, studies on similar molecules show its utility in quantifying the strength and nature of both intramolecular and intermolecular interactions that dictate the molecule's conformation and crystal packing. nih.gov

Natural Bond Orbitals (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals. nih.gov This allows for the investigation of charge transfer and hyperconjugative interactions within a molecule. orientjchem.orgnih.gov

A key aspect of NBO analysis is the calculation of the second-order perturbation stabilization energy, E(2), which quantifies the strength of the interaction between a filled (donor) NBO and a vacant (acceptor) NBO. orientjchem.org Larger E(2) values indicate stronger interactions, signifying greater electron delocalization and molecular stability. nih.gov

In studies of related quinoline and dimethoxy-substituted aromatic systems, NBO analysis has been used to:

Evaluate Intramolecular Interactions: Quantify the stabilization energy arising from interactions between lone pairs on the methoxy oxygen atoms and antibonding orbitals of the aromatic ring (n → π*). nih.gov

Analyze Hydrogen Bonding: Determine the stabilization energy associated with the interaction between a lone pair on a proton acceptor atom (e.g., nitrogen or oxygen) and the antibonding orbital of a donor X-H bond (n → σ*). orientjchem.org

Investigate Conjugation: Assess the delocalization of π-electrons across the quinoline ring system through π → π* interactions. researchgate.net

For this compound, NBO analysis would be expected to reveal significant stabilization from the delocalization of lone pairs on the methoxy oxygens into the quinoline ring's π-system.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govbiointerfaceresearch.com These models use molecular descriptors—numerical values that encode structural, physicochemical, or electronic features of a molecule—to predict the activity of new, untested compounds. nih.gov